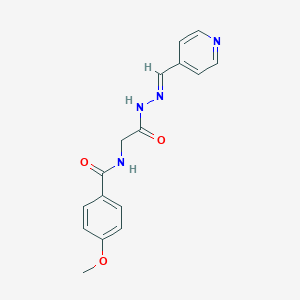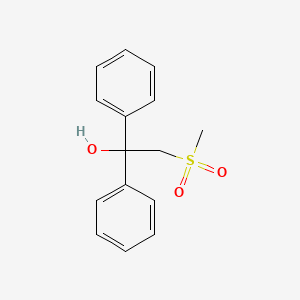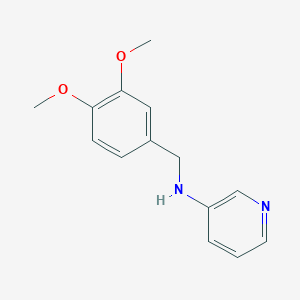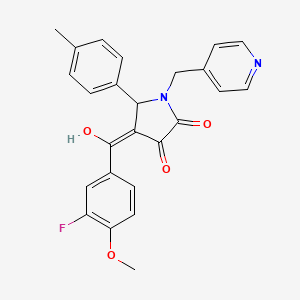![molecular formula C17H12Cl2N4S B12008123 5-(2,4-Dichlorophenyl)-4-{[(E,2E)-3-phenyl-2-propenylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12008123.png)
5-(2,4-Dichlorophenyl)-4-{[(E,2E)-3-phenyl-2-propenylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- This compound is a member of the 1,2,4-triazole family, characterized by its triazole ring system.
- Its systematic name is 5-(2,4-Dichlorophenyl)-4-{[(E,2E)-3-phenyl-2-propenylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide .
- The compound’s structure includes a dichlorophenyl group, a phenylpropenylidene moiety, and a triazole ring with a hydrosulfide substituent.
- It may exhibit interesting biological properties due to its unique structure.
Métodos De Preparación
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the condensation of with (cinnamaldehyde) in the presence of a base to form the intermediate. Subsequent cyclization with yields the desired 1,2,4-triazole ring.
Reaction Conditions: The reactions typically occur under mild conditions, using solvents like or .
Industrial Production: While not widely produced industrially, research laboratories synthesize this compound for scientific investigations.
Análisis De Reacciones Químicas
Reactivity: The compound can undergo various reactions, including , , and .
Common Reagents and Conditions:
Major Products: These reactions yield derivatives with modified functional groups, such as halogenated or reduced forms.
Aplicaciones Científicas De Investigación
Chemistry: Researchers explore its reactivity and use it as a building block for more complex molecules.
Biology: Investigating its potential as a bioactive compound (e.g., antimicrobial or antitumor properties).
Medicine: Assessing its pharmacological effects and potential therapeutic applications.
Industry: Limited industrial applications, but it may find use in specialty chemicals.
Mecanismo De Acción
- The compound’s mechanism of action depends on its specific targets. It could interact with enzymes, receptors, or cellular pathways.
- Further studies are needed to elucidate its precise mode of action.
Comparación Con Compuestos Similares
Uniqueness: Its combination of a dichlorophenyl group, phenylpropenylidene, and triazole ring makes it distinct.
Similar Compounds: Other 1,2,4-triazoles, such as , , and .
Remember, this compound’s potential lies in its versatility and intriguing structure
Propiedades
Fórmula molecular |
C17H12Cl2N4S |
|---|---|
Peso molecular |
375.3 g/mol |
Nombre IUPAC |
3-(2,4-dichlorophenyl)-4-[(E)-[(E)-3-phenylprop-2-enylidene]amino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H12Cl2N4S/c18-13-8-9-14(15(19)11-13)16-21-22-17(24)23(16)20-10-4-7-12-5-2-1-3-6-12/h1-11H,(H,22,24)/b7-4+,20-10+ |
Clave InChI |
CMPZRKCMQAFYNY-KCHOUBKZSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C/C=N/N2C(=NNC2=S)C3=C(C=C(C=C3)Cl)Cl |
SMILES canónico |
C1=CC=C(C=C1)C=CC=NN2C(=NNC2=S)C3=C(C=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(4-ethylphenyl)methylidene]acetohydrazide](/img/structure/B12008077.png)

![4-[4-(Benzyloxy)-2-methylbenzoyl]-3-hydroxy-5-(4-hydroxyphenyl)-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12008080.png)





![N'-[(E)-(2,3-dichlorophenyl)methylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B12008128.png)
![5-(2,4-Dichlorophenyl)-4-{[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12008133.png)

